Moderated Reactivity and Enhanced Safety Profile: Trimethyl(triethylamine)aluminium vs. Trimethylaluminum (TMA)
Trimethyl(triethylamine)aluminium demonstrates significantly reduced pyrophoricity compared to its parent compound, trimethylaluminum (TMA). While TMA is a pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water, the triethylamine adduct is a non-pyrophoric liquid, greatly reducing the risk of fire and explosion during handling and storage [1]. This difference is attributed to the coordination of the Lewis base triethylamine to the electron-deficient aluminum center, which stabilizes the compound and moderates its reactivity towards oxygen and moisture .
| Evidence Dimension | Pyrophoricity (Air Reactivity) |
|---|---|
| Target Compound Data | Non-pyrophoric liquid |
| Comparator Or Baseline | Trimethylaluminum (TMA): Pyrophoric liquid |
| Quantified Difference | Qualitative reduction in pyrophoricity |
| Conditions | Ambient air exposure |
Why This Matters
The non-pyrophoric nature of Trimethyl(triethylamine)aluminium simplifies laboratory and industrial handling, reduces the need for specialized inert-atmosphere equipment, and lowers overall safety risk and operational costs compared to TMA.
- [1] Gross, M. E., Dubois, L. H., Nuzzo, R. G., & Cheung, K. P. (1990). Metal-Organic Chemical Vapor Deposition of Aluminum from Trialkylamine Alanes. MRS Online Proceedings Library, 204, 383–390. https://doi.org/10.1557/PROC-204-383 View Source
